molecular formula C10H9Cl2FO2 B1414043 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde CAS No. 1562412-70-7

3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde

Cat. No.: B1414043
CAS No.: 1562412-70-7
M. Wt: 251.08 g/mol
InChI Key: OPMARRWQYSWIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde is a chemical compound characterized by its molecular structure, which includes two chlorine atoms, a fluorine atom, and a propoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde typically involves multiple steps, starting with the chlorination of benzene to introduce chlorine atoms. Subsequent steps may include the introduction of the fluoropropoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids

  • Reduction: Alcohols

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It may be utilized in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.

  • Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde can be compared to other similar compounds, such as:

  • 3,5-Dichloro-4-fluorobenzaldehyde: Similar structure but lacks the propoxy group.

  • 4-(3-Fluoropropoxy)-benzaldehyde: Lacks chlorine atoms.

  • 3,5-Dichlorobenzaldehyde: Lacks the fluoropropoxy group.

Uniqueness: The presence of both chlorine and fluorine atoms, along with the propoxy group, gives this compound unique chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3,5-dichloro-4-(3-fluoropropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c11-8-4-7(6-14)5-9(12)10(8)15-3-1-2-13/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMARRWQYSWIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCCF)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.